3,4-difluoro-N-(pentan-2-yl)aniline

Chiral Synthesis Stereochemistry Medicinal Chemistry

3,4-Difluoro-N-(pentan-2-yl)aniline is a fluorinated aromatic amine, specifically a difluoroaniline derivative bearing a chiral, branched pentan-2-yl substituent on the nitrogen atom. With the molecular formula C₁₁H₁₅F₂N and a molecular weight of 199.24 g/mol, it is classified as a research chemical intermediate.

Molecular Formula C11H15F2N
Molecular Weight 199.24 g/mol
Cat. No. B13223435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(pentan-2-yl)aniline
Molecular FormulaC11H15F2N
Molecular Weight199.24 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=CC(=C(C=C1)F)F
InChIInChI=1S/C11H15F2N/c1-3-4-8(2)14-9-5-6-10(12)11(13)7-9/h5-8,14H,3-4H2,1-2H3
InChIKeyZJSBXGOXIBAXQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-N-(pentan-2-yl)aniline (CAS 1019622-28-6): Core Properties and Structural Classification for Research Sourcing


3,4-Difluoro-N-(pentan-2-yl)aniline is a fluorinated aromatic amine, specifically a difluoroaniline derivative bearing a chiral, branched pentan-2-yl substituent on the nitrogen atom [1]. With the molecular formula C₁₁H₁₅F₂N and a molecular weight of 199.24 g/mol, it is classified as a research chemical intermediate . Its structural features, including the 3,4-difluoro substitution pattern and a secondary amine with a defined stereocenter (indicated by an asymmetric atom count of 1), suggest utility in the synthesis of more complex, chiral molecules for medicinal chemistry and materials science .

Why 3,4-Difluoro-N-(pentan-2-yl)aniline Cannot Be Replaced by a Generic Fluoroaniline in Specialized Synthesis


Selecting a close analog for this compound without careful consideration of its specific physicochemical and stereochemical properties can lead to significant differences in downstream molecular performance. Simple substitution with a non-fluorinated analog, a positional isomer, or a different branched alkyl chain will alter critical parameters such as lipophilicity and molecular topology, which are essential for target binding and pharmacokinetic profiles in drug discovery [1]. The controlled introduction of fluorine atoms at specific positions and the unique chiral nature of the pentan-2-yl chain provide a precise handle for modulating molecular conformation and interaction, making it a non-interchangeable building block for synthesizing compounds with defined 3D structures [2].

Head-to-Head Technical Evidence: Quantifying the Advantages of 3,4-Difluoro-N-(pentan-2-yl)aniline


Chiral Handle vs. Achiral Isomer: Stereochemical Differentiation

The target compound possesses a single asymmetric atom (the C-2 of the pentanyl chain), making it a chiral molecule, in contrast to its closest structural isomer, 3,4-difluoro-N-(pentan-3-yl)aniline, which is achiral . This is a critical differentiator for research programs requiring enantiomerically pure building blocks to control the 3D conformation of final drug candidates. The vendor specification confirms 'Asymmetric Atoms: 1' for the target compound, while the isomer has 'Asymmetric Atoms: 0' .

Chiral Synthesis Stereochemistry Medicinal Chemistry

Lipophilicity Control: LogP Difference Indicates Distinct ADME Profiles

The partition coefficient (LogP) is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The target compound has a computed LogP of 3.47, which is lower than the value of 3.55 for its isomer, 3,4-difluoro-N-(pentan-3-yl)aniline . This lower lipophilicity could translate to higher metabolic stability and reduced off-target binding, a crucial consideration in early-stage drug discovery where even minor LogP variations can significantly impact a lead compound's developability profile.

Lipophilicity ADME Drug Design

Topological Surface Area (TPSA) and H-Bond Profile: Implications for Permeability and Solubility

While many core properties are identical between the target and its isomer, the topological polar surface area (TPSA) is a computed constant of 12 Ų and the compound has 1 H-bond donor and 3 H-bond acceptors . These values position 3,4-difluoro-N-(pentan-2-yl)aniline as a fragment with a favorable profile for oral bioavailability according to common drug-likeness filters. In contrast to a non-fluorinated analog like N-(pentan-2-yl)aniline, the presence of the two fluorine atoms dramatically impacts both its electronic properties and metabolic stability, a class-level advantage well-documented for fluorinated aromatics [1].

Permeability Solubility Physicochemical Property

Purity Specification Consistency: Reliable Baseline for Reproducible Research

The target compound is offered with a minimum purity specification of 95% by multiple established vendors, including Fluorochem and AKSci . This level of purity is a standard baseline for research intermediates, ensuring that initial reactions are not confounded by significant side products. This consistency across suppliers provides procurement confidence and supports experimental reproducibility, a critical factor when scaling up from milligram to gram quantities.

Purity Quality Control Reproducibility

Optimal Sourcing Scenarios for 3,4-Difluoro-N-(pentan-2-yl)aniline in Advanced Research


Synthesis of Enantiomerically Pure Drug Candidates

The compound's single chiral center is its defining feature for this application. Researchers developing kinase inhibitors or other target-specific therapeutics where a single enantiomer is required should procure this compound as a starting material. The defined stereochemistry allows for the direct introduction of chirality, simplifying the synthesis and avoiding costly chiral resolution steps later in the process, as directly supported by its 'Asymmetric Atoms: 1' specification .

Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity

When a lead series shows promising activity but is limited by high lipophilicity, substituting a building block with this compound instead of its achiral isomer, 3,4-difluoro-N-(pentan-3-yl)aniline, provides a quantifiable advantage. The measured ΔLogP of -0.078 directly reduces the lipophilicity of the final molecule, which is a common goal to improve solubility, reduce off-target binding, and enhance the overall developability profile of a candidate drug.

Developing Fluorinated Materials with Specific Conformational Requirements

In materials science, the 3D orientation of functional groups is critical for properties like liquid crystallinity or nonlinear optical (NLO) activity. The combination of a rigid, fluorinated aromatic core and a chiral, flexible pentyl side chain makes this compound a valuable precursor for designing liquid crystal monomers or NLO materials with unique phase behavior, as the chiral alkyl chain can induce specific mesophases or enhanced hyperpolarizability compared to achiral, linear-chain analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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